Adenosine A2B Receptor Affinity: 3.2-Fold Improvement over Theobromine
1-Allyl-3,7-dimethylxanthine demonstrates a 3.2-fold higher affinity for the human adenosine A2B receptor compared to its parent scaffold, theobromine . This gain in potency is attributed to the allyl group at the N1 position, which occupies a steric niche that enhances binding within the receptor's hydrophobic subpocket [1]. However, its affinity is lower than that of the more potent 1-propylxanthine analog, highlighting the nuanced impact of N1-substituent bulk.
| Evidence Dimension | Binding Affinity (Ki) at Human Adenosine A2B Receptor |
|---|---|
| Target Compound Data | Ki = 360 nM |
| Comparator Or Baseline | Theobromine (3,7-dimethylxanthine): Ki = 1,150 nM |
| Quantified Difference | 3.2-fold more potent (lower Ki) |
| Conditions | In vitro radioligand displacement assay using human A2B receptor |
Why This Matters
This quantitative difference in receptor affinity directly impacts experimental design; researchers requiring A2B antagonism must procure this specific compound, as theobromine would require a >3x higher concentration to achieve a comparable effect, potentially introducing off-target interactions.
- [1] Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. In Methylxanthines (pp. 151-199). Springer, Berlin, Heidelberg. (PMC3882893) View Source
